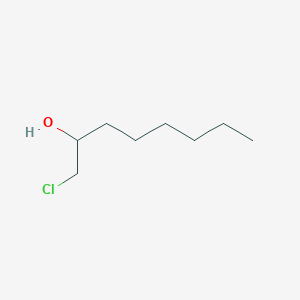
1-Chloro-2-octanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-octanol is an organic compound with the molecular formula C8H17ClO It is a chlorinated alcohol, specifically a halohydrin, which contains both a hydroxyl group (-OH) and a chlorine atom attached to adjacent carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-octanol can be synthesized through several methods. One common approach involves the reaction of 1,2-octanediol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Another method involves the enzymatic hydrolysis of halohydrin palmitates using biocatalysts. Halohydrin palmitates are prepared from palmitic acid and 1,2-octanediol, and the hydrolysis is carried out using lipases from Candida antarctica or Rhizomucor miehei .
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of biocatalysts and ionic liquids has gained attention as a greener alternative to traditional chemical methods, offering higher selectivity and reduced environmental impact .
化学反应分析
Types of Reactions
1-Chloro-2-octanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form 2-octanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1,2-octanediol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-octanone or 2-octanal.
Reduction: Formation of 2-octanol.
Substitution: Formation of 1,2-octanediol.
科学研究应用
1-Chloro-2-octanol has several applications in scientific research:
作用机制
The mechanism of action of 1-chloro-2-octanol involves its interaction with molecular targets through its hydroxyl and chlorine functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the chlorine atom can undergo substitution reactions. These interactions enable this compound to act as a versatile intermediate in various chemical processes .
属性
分子式 |
C8H17ClO |
|---|---|
分子量 |
164.67 g/mol |
IUPAC 名称 |
1-chlorooctan-2-ol |
InChI |
InChI=1S/C8H17ClO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
InChI 键 |
XUJYYGPRWZWHLT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)

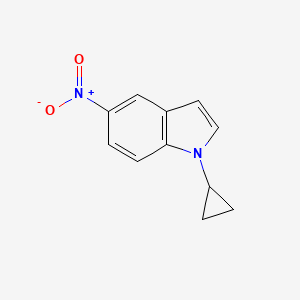

![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
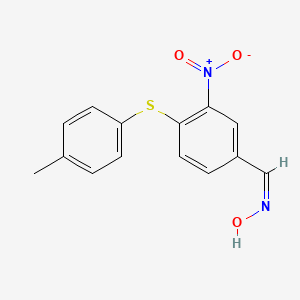
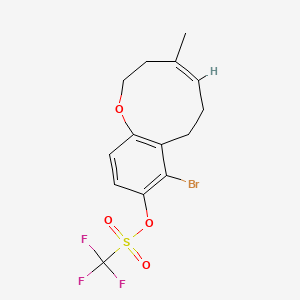
![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
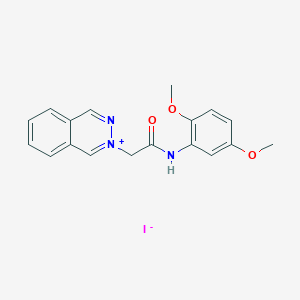
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14116082.png)

